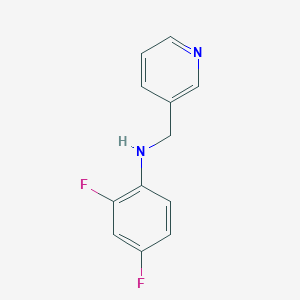

2,4-difluoro-N-(pyridin-3-ylmethyl)aniline

Description

Significance of the 2,4-Difluoroaniline (B146603) Moiety in Contemporary Organic Chemistry

The 2,4-difluoroaniline moiety is a versatile and highly valued building block in modern organic synthesis. chemimpex.com Its importance stems from the unique properties imparted by the two fluorine atoms on the aniline (B41778) ring. These electronegative atoms significantly influence the molecule's reactivity, polarity, and binding interactions, making it a sought-after precursor in various fields. solubilityofthings.com

In pharmaceutical development, 2,4-difluoroaniline is a crucial intermediate for synthesizing active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and anti-cancer drugs. chemimpex.com It is also utilized in the agrochemical industry for the formulation of herbicides and fungicides. chemimpex.comguidechem.com The presence of fluorine enhances the reactivity of the aromatic ring, making it an excellent substrate for a range of electrophilic substitution reactions, which are fundamental to creating complex molecular structures. chemimpex.comsolubilityofthings.com

The chemical properties of 2,4-difluoroaniline are well-defined, contributing to its utility. It is characterized as a liquid at room temperature with a slight amine odor. guidechem.com The compound's structure, featuring both polar (amino and fluorine groups) and non-polar (aromatic ring) regions, gives it moderate solubility in water and greater solubility in organic solvents like ethanol. solubilityofthings.com This solubility profile makes it adaptable for various chemical processes. solubilityofthings.com Furthermore, the amine group can readily participate in reactions such as alkylation, acylation, and diazotization, expanding its synthetic versatility. guidechem.com

Table 1: Physicochemical Properties of 2,4-Difluoroaniline

| Property | Value |

|---|---|

| CAS Number | 367-25-9 |

| Molecular Formula | C₆H₅F₂N |

| Molecular Weight | 129.11 g/mol nih.gov |

| Appearance | Colorless to light orange/yellow clear liquid chemimpex.com |

| Boiling Point | 170 °C (at 753 mmHg) chemicalbook.com |

| Melting Point | -7.5 °C chemicalbook.com |

| Density | 1.268 g/mL (at 25 °C) chemicalbook.com |

Role of the Pyridin-3-ylmethyl Fragment in Chemical Design

The pyridine (B92270) ring system is one of the most prevalent heterocyclic scaffolds in the field of drug design and medicinal chemistry. nih.gov This six-membered heteroaromatic ring is a key structural motif in numerous natural products, including vitamins and alkaloids, and is integral to the structure of many pharmaceutical agents. nih.govresearchgate.net Its incorporation into a molecule can have a substantial positive impact on the compound's pharmacological profile. nih.gov

The utility of the pyridine scaffold in drug design is multifaceted. Introducing a pyridine motif can enhance a molecule's biochemical potency, improve its metabolic stability, increase cellular permeability, and resolve issues related to protein binding. nih.gov As a polar and ionizable fragment, it can also boost the water solubility and bioavailability of less soluble compounds. nih.govresearchgate.net Pyridine and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govnih.gov

From a chemical reactivity standpoint, the nitrogen atom in the pyridine ring renders the system electron-deficient. This influences its reactivity in substitution reactions, generally favoring nucleophilic substitution at the C-2 and C-4 positions and electrophilic substitution at the C-3 position under specific conditions. nih.gov The pyridin-3-ylmethyl fragment, specifically, connects a reactive methylene (B1212753) group to this valuable heterocyclic core, providing a flexible linker to other molecular fragments, as seen in the design of potent Bcr-Abl inhibitors for cancer therapy. nih.gov

Contextualization of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline as a Research Scaffold and Synthetic Intermediate

The compound 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline, with the CAS number 84324-66-3, represents the deliberate fusion of the two aforementioned critical moieties. It is a non-symmetric secondary amine that serves as a valuable research scaffold and synthetic intermediate. chiralen.com This molecule is designed to leverage the advantageous properties of both the 2,4-difluoroaniline core and the pyridin-3-ylmethyl fragment.

As a synthetic intermediate, it provides a platform for further chemical modification. The secondary amine linkage can be further functionalized, and the pyridine ring offers sites for additional substitutions, allowing for the creation of diverse libraries of compounds for screening in drug discovery programs. The combination of a halogen-substituted aniline with a pyridine moiety has been identified as potentially important for biological activity in certain therapeutic areas, such as kinase inhibition. nih.gov The compound is recognized in chemical literature and patents as a building block for more complex molecules. chiralen.com

Table 2: Chemical Identifiers for 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline

| Identifier | Value |

|---|---|

| CAS Number | 84324-66-3 |

| Molecular Formula | C₁₂H₁₀F₂N₂ uni.lu |

| Molecular Weight | 220.22 g/mol |

| Canonical SMILES | C1=CC(=CN=C1)CNC2=C(C=C(C=C2)F)F uni.lu |

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-difluoro-N-(pyridin-3-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2/c13-10-3-4-12(11(14)6-10)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRSQLVXBAGLIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Difluoro N Pyridin 3 Ylmethyl Aniline and Its Derivatives

Established Synthetic Routes for the Core Structure of N-(Pyridin-3-ylmethyl)aniline Derivatives

The formation of the central secondary amine linkage in N-(pyridin-3-ylmethyl)aniline derivatives is a key synthetic challenge. Several reliable methods have been established for this purpose, including nucleophilic aromatic substitution, reductive amination, and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) offers a direct approach to forming the C-N bond. This method typically involves the reaction of an activated aryl halide with an amine. In the context of synthesizing the target molecule, this would involve the reaction of a difluorinated benzene (B151609) derivative with 3-(aminomethyl)pyridine. The fluorine atoms on the benzene ring activate it towards nucleophilic attack. The reaction is generally promoted by a base to deprotonate the amine, increasing its nucleophilicity.

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov For pyridines, nucleophilic aromatic substitution is a common reaction, often involving halopyridines and amine nucleophiles. youtube.com The reactivity of halopyridines in SNAr reactions is influenced by the position of the halogen, with the 2- and 4-positions being more reactive than the 3-position due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate. youtube.com

| Reactant 1 | Reactant 2 | Conditions | Product | Notes |

| 1,2,4-Trifluorobenzene | 3-(Aminomethyl)pyridine | Base (e.g., K2CO3), high temperature | 2,4-Difluoro-N-(pyridin-3-ylmethyl)aniline | The fluorine at the 1-position is the most activated towards substitution. |

| 2,4-Difluoronitrobenzene (B147775) | 3-(Aminomethyl)pyridine | Base, solvent (e.g., DMSO) | N-(pyridin-3-ylmethyl)-2,4-dinitroaniline | The nitro group is a strong activating group for SNAr. Subsequent reduction of the nitro group would be required. |

Reductive Amination Approaches

Reductive amination is a widely utilized and efficient one-pot method for the synthesis of secondary and tertiary amines from aldehydes or ketones and a primary or secondary amine. thermofishersci.in This reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. For the synthesis of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline, this would involve the reaction of 2,4-difluoroaniline (B146603) with 3-pyridinecarboxaldehyde.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) being a particularly mild and selective option. Other common reducing agents include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). The reaction conditions are generally mild, making this a highly functional group tolerant method. Several protocols for the reductive amination of electron-deficient amines have been developed. rsc.orgresearchgate.net

| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Product |

| 3-Pyridinecarboxaldehyde | 2,4-Difluoroaniline | Sodium triacetoxyborohydride (STAB) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 2,4-Difluoro-N-(pyridin-3-ylmethyl)aniline |

| 3-Pyridinecarboxaldehyde | 2,4-Difluoroaniline | Sodium borohydride (NaBH4) | Methanol (MeOH) | 2,4-Difluoro-N-(pyridin-3-ylmethyl)aniline |

| 3-Pyridinecarboxaldehyde | 2,4-Difluoroaniline | Triethylsilane (Et3SiH) | Trifluoroacetic acid (TFA) | 2,4-Difluoro-N-(pyridin-3-ylmethyl)aniline |

Palladium-Catalyzed Cross-Coupling Reactions in Related Analogue Synthesis

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org In the context of synthesizing analogues of the target molecule, this reaction would typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

For the synthesis of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline, one could envision the coupling of 2,4-difluoroaniline with a 3-(halomethyl)pyridine, such as 3-(bromomethyl)pyridine. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results.

| Aryl Halide/Triflate | Amine | Catalyst | Ligand | Base | Solvent | Product |

| 3-(Bromomethyl)pyridine | 2,4-Difluoroaniline | Pd2(dba)3 | BINAP | NaOt-Bu | Toluene | 2,4-Difluoro-N-(pyridin-3-ylmethyl)aniline |

| 3-(Chloromethyl)pyridine | 2,4-Difluoroaniline | Pd(OAc)2 | XPhos | Cs2CO3 | Dioxane | 2,4-Difluoro-N-(pyridin-3-ylmethyl)aniline |

Approaches for the Preparation of Fluoroaniline Scaffolds

The availability of the 2,4-difluoroaniline starting material is critical for the synthesis of the target compound. Several methods have been developed for the preparation of this important intermediate. A common approach involves the reduction of a corresponding nitroaromatic precursor. For instance, 2,4-difluoronitrobenzene can be reduced to 2,4-difluoroaniline using various reducing agents, such as catalytic hydrogenation over palladium on carbon (Pd/C).

Another route involves the nucleophilic aromatic substitution of more readily available polychlorinated aromatic compounds. For example, 1,2,4-trichlorobenzene (B33124) can be nitrated to give 2,4,5-trichloronitrobenzene. Subsequent treatment with a fluoride (B91410) source, such as potassium fluoride, can lead to the formation of 2,4-difluoro-5-chloronitrobenzene. This intermediate can then be catalytically hydrogenated to yield 2,4-difluoroaniline.

Derivatization Strategies for Structural Diversification

To explore the structure-activity relationships of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline, derivatization of the core structure is often necessary. The aniline (B41778) moiety provides a reactive handle for various chemical modifications.

Chemical Modification of the Aniline Moiety

The aniline ring in 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. byjus.com The fluorine atoms are deactivating but are ortho, para-directing. The secondary amine is also an activating, ortho, para-directing group. Therefore, electrophilic substitution reactions such as halogenation and nitration are expected to occur primarily at the positions ortho and para to the amino group that are not already substituted with fluorine.

Halogenation: Direct halogenation of anilines with reagents like bromine water can lead to polysubstitution. scribd.com To achieve selective monohalogenation, the reactivity of the amino group can be attenuated by acylation to form an acetanilide. scribd.com Subsequent halogenation followed by deprotection can yield the desired monohalo-derivative. For instance, bromination with N-bromosuccinimide (NBS) can be employed for the regioselective bromination of activated pyridines. researchgate.net A novel three-step, one-pot procedure for the 3-selective halogenation of pyridines has also been developed, proceeding through a Zincke imine intermediate. nih.govnsf.gov

Nitration: Direct nitration of anilines with a mixture of nitric acid and sulfuric acid can lead to oxidation and the formation of a significant amount of the meta-substituted product due to the formation of the anilinium ion in the strongly acidic medium. stackexchange.comkhanacademy.org To favor the formation of the para-nitro derivative, the amino group is typically protected by acetylation prior to nitration. khanacademy.orgulisboa.pt The resulting nitroacetanilide can then be deprotected to yield the nitroaniline.

| Reaction | Reagents | Expected Major Product(s) |

| Bromination | Br2, AcOH or NBS | 5-Bromo-2,4-difluoro-N-(pyridin-3-ylmethyl)aniline |

| Nitration | HNO3, H2SO4 (after N-acetylation and deprotection) | 5-Nitro-2,4-difluoro-N-(pyridin-3-ylmethyl)aniline |

| Sulfonation | Fuming H2SO4 | 5-((2,4-Difluoro-N-(pyridin-3-ylmethyl)anilino)sulfonyl)benzoic acid |

Functionalization of the Pyridine (B92270) Ring

The chemical modification of the pyridine ring is a critical step in the development of novel analogues of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline. The reactivity and substitution patterns of the pyridine moiety can be precisely controlled through various synthetic methods, allowing for the introduction of diverse functional groups.

One powerful strategy for functionalizing pyridine rings, especially in complex molecules, is through a sequence of C–H bond fluorination followed by nucleophilic aromatic substitution (SNAr). nih.gov This method allows for the late-stage modification of the pyridine core. For 3-substituted pyridines, fluorination can occur selectively at the 2-position, which then allows for the introduction of a wide array of nucleophiles (containing N, O, S, or C) under mild conditions. nih.gov This approach is particularly valuable as it bypasses the need for harsh conditions often associated with traditional methods like using POX₃ with pyridine N-oxides. nih.gov

Another highly specific method involves directed ortho-lithiation. For derivatives of 3-(aminomethyl)pyridine, such as N-(pyridin-3-ylmethyl)pivalamide or tert-butyl N-(pyridin-3-ylmethyl)carbamate, treatment with a strong base like t-butyllithium can achieve selective deprotonation. researchgate.net Research has shown that using three molar equivalents of t-butyllithium in anhydrous THF at -78°C results in the formation of a dilithium (B8592608) reagent, with lithiation occurring on the amide nitrogen and, crucially, on the pyridine ring at the 4-position. researchgate.net This site-specific lithiated intermediate can then react with various electrophiles to introduce new substituents exclusively at the C-4 position of the pyridine ring. researchgate.net

These methodologies provide chemists with precise tools to create a library of derivatives by modifying the pyridine ring, which is essential for structure-activity relationship (SAR) studies.

Introduction of Bridging Linkers and Substituents

The introduction of new substituents or bridging linkers to the 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline scaffold builds upon the functionalization strategies discussed previously. The site-selective generation of nucleophilic centers on the pyridine ring is a key gateway for appending additional chemical entities.

Following the directed lithiation at the 4-position of the pyridine ring, the resulting anionic species can react with a diverse range of electrophiles. researchgate.net This allows for the introduction of various substituents, including alkyl, aryl, or carbonyl groups, directly onto the pyridine core. This method effectively expands the molecular complexity and allows for the exploration of new chemical space.

While the direct synthesis of molecules featuring bridging linkers connected to this specific aniline derivative is not detailed in the provided research, the principles of such a synthesis can be inferred. For example, a bifunctional electrophile could be used to react with the lithiated intermediates of two aniline molecules, thereby creating a dimeric structure connected by a linker. Alternatively, a substituent introduced via lithiation could contain a functional group (e.g., a terminal alkyne or azide) suitable for subsequent click chemistry reactions, enabling the attachment of larger molecules or linkers. The choice of linker and the point of attachment are critical variables that can significantly influence the final properties of the molecule.

Strategies for Enhancing Analytical Performance through Derivatization

The sensitive detection and accurate quantification of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline and its analogues in analytical assays often require chemical derivatization. This process modifies the molecule to improve its physicochemical properties, such as ionization efficiency in mass spectrometry (MS) or volatility in gas chromatography (GC). mdpi.com

For mass spectrometry-based analysis, derivatization reagents that react with the secondary amine group can significantly enhance the signal-to-noise ratio. mdpi.com Reagents based on pyrylium (B1242799) salts are particularly effective as they react specifically with primary and secondary amines to form stable, permanently charged pyridinium (B92312) ions. This pre-charged nature dramatically improves ionization efficiency in techniques like matrix-assisted laser desorption/ionization (MALDI)-MS. mdpi.com

A comparative analysis of different derivatization reagents highlights their specific advantages. For instance, while some reagents provide a general increase in signal intensity, others can be selected for their specific reactivity and the mass shift they induce, which can be useful in complex biological matrices. mdpi.com The derivatization process not only improves sensitivity but also allows for multiplexed analysis through the use of isotope-coded tags. mdpi.com

Interactive Table: Comparison of Derivatization Reagents for Amine-Containing Compounds

| Reagent | Target Functional Group | Key Advantage | Analytical Technique |

|---|---|---|---|

| 2,4,6-Trimethylpyrylium tetrafluoroborate (B81430) (TMPy) | Primary/Secondary Amines | Efficient reaction due to low steric hindrance, general signal enhancement. mdpi.com | Mass Spectrometry |

| 2,4-diphenyl-pyranylium tetrafluoroborate (DPP-TFB) | Primary Amines | Selective reaction and significant signal increase for specific analytes. mdpi.com | Mass Spectrometry |

| 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) | Phenolic and Primary Amine Groups | Broad reactivity, general signal enhancement. mdpi.com | Mass Spectrometry |

Green Chemistry Principles in the Synthesis of 2,4-Difluoro-N-(pyridin-3-ylmethyl)aniline Analogues

The application of green chemistry principles to the synthesis of pyridine-containing molecules is an area of active research, aiming to reduce environmental impact through more efficient and less hazardous chemical processes. Key strategies include the use of one-pot multicomponent reactions and alternative energy sources like microwave irradiation. nih.gov

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, are inherently greener as they reduce the need for intermediate purification steps, thus saving solvents, energy, and time. The synthesis of complex pyridine derivatives from simple precursors such as an aldehyde, a compound with an active methylene (B1212753) group, and an ammonia (B1221849) source exemplifies this approach. nih.govijpsonline.com

Furthermore, the use of microwave-assisted synthesis has been shown to be a valuable green chemistry tool. nih.gov In a comparative study on the synthesis of substituted pyridines, microwave irradiation led to a significant reduction in reaction time and an increase in product yield compared to conventional heating methods. nih.gov This efficiency gain is attributed to the rapid and uniform heating of the reaction mixture by microwaves. Such methodologies, while demonstrated for other pyridine analogues, are directly applicable to designing more sustainable synthetic routes for 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline and its derivatives.

Interactive Table: Comparison of Synthetic Methods for Pyridine Analogues

| Parameter | Conventional Heating Method | Microwave-Assisted Method | Green Chemistry Advantage |

|---|---|---|---|

| Reaction Time | Several hours | A few minutes | Increased throughput, energy savings. nih.gov |

| Product Yield | Moderate to good | Good to excellent | Improved atom economy and efficiency. nih.gov |

| Energy Source | Oil bath, heating mantle | Microwave irradiation | Direct, rapid, and uniform heating. nih.gov |

| Procedure | Standard laboratory heating | One-pot, multicomponent reaction | Reduced waste, simplified process. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 2,4 Difluoro N Pyridin 3 Ylmethyl Aniline

Exploration of Reaction Pathways Involving the Anilino Nitrogen

The anilino nitrogen in 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline is a secondary amine, and its reactivity is characteristic of this functional group, although modulated by the electronic effects of the attached aromatic rings. As a nucleophile, this nitrogen can participate in a variety of bond-forming reactions.

The lone pair of electrons on the nitrogen atom makes it susceptible to reactions with electrophiles. For instance, acylation can be readily achieved by treating the molecule with acyl chlorides or anhydrides, such as acetyl chloride, to form the corresponding N-acetylated amide. This transformation is significant as the resulting amido group, while still an ortho-, para-director, is less activating than the original amino group. This modulation is often used strategically in synthesis to control the regioselectivity of subsequent electrophilic aromatic substitution reactions and prevent polysubstitution. libretexts.org

Alkylation of the anilino nitrogen can also occur with alkyl halides. The benzyl (B1604629) group, C₆H₅CH₂, is a common precursor in organic synthesis and can be used as a masked source of ammonia (B1221849). Following N-alkylation, the benzyl group can be removed via hydrogenolysis. wikipedia.org

The basicity of the nitrogen is reduced compared to a non-fluorinated aniline (B41778) due to the electron-withdrawing nature of the two fluorine atoms on the phenyl ring. researchgate.net This decreased basicity influences its reactivity in acid-base chemistry and its ability to act as a nucleophile.

| Reaction Type | Reagent Example | Product Type | Significance |

|---|---|---|---|

| N-Acylation | Acetyl Chloride (CH₃COCl) | N-Aryl-N-benzylacetamide | Modulates ring activity for subsequent reactions. libretexts.org |

| N-Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine | Introduces further substitution on the nitrogen. |

| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst | Triarylamine | Forms a new carbon-nitrogen bond. mdpi.com |

Reactivity of the Fluorinated Phenyl Ring

The 2,4-difluorophenyl ring is subject to electrophilic aromatic substitution, with the regiochemical outcome determined by the directing effects of the three substituents: the anilino group (-NH-) and the two fluorine atoms.

The anilino nitrogen is a strongly activating ortho-, para-directing group due to the resonance donation of its lone pair into the ring. libretexts.org Conversely, the fluorine atoms are deactivating via induction but are also ortho-, para-directing due to resonance. The combined effect of these substituents directs incoming electrophiles primarily to the positions ortho and para to the powerful amino group. Given the existing substitution pattern, the primary sites for electrophilic attack are C5 (ortho to -NH) and C3 (ortho to -NH, meta to both F). The C5 position is generally favored due to less steric hindrance.

The presence of fluorine atoms on an aromatic ring can significantly influence the molecule's properties, potentially improving metabolic stability in pharmaceutical applications. nih.govnih.gov However, the high reactivity conferred by the amino group can lead to challenges such as polysubstitution. libretexts.org As mentioned previously, converting the amine to an amide can mitigate this issue.

| Position on Phenyl Ring | Directing Influence of -NH (at C1) | Directing Influence of -F (at C2) | Directing Influence of -F (at C4) | Predicted Reactivity |

|---|---|---|---|---|

| C3 | Ortho (Activating) | Meta (Deactivating) | Meta (Deactivating) | Possible, but less favored than C5 |

| C5 | Para (Activating) | Meta (Deactivating) | Ortho (Activating) | Most favored position for substitution |

| C6 | Ortho (Activating) | Ortho (Activating) | Meta (Deactivating) | Sterically hindered |

Transformations of the Pyridine (B92270) Heterocycle

The pyridine ring offers multiple avenues for chemical transformation, distinct from the reactivity of the aniline portion. The nitrogen atom in the pyridine ring is basic and can be selectively protonated or alkylated to form pyridinium (B92312) salts. This modification is often the first step in more complex transformations. nih.govacs.org

Recent synthetic strategies have demonstrated that pyridine rings can undergo "skeletal editing," a process that profoundly diversifies the molecular framework. acs.orgresearchgate.net One such approach involves the reaction of N-pyridinium salts with nucleophiles like hydrazine, initiating a sequence of nucleophilic addition and electrocyclic ring-opening/ring-closure to form fused bicyclic heterocycles, such as pyrazolopyridazines. nih.govacs.org This methodology represents a powerful tool for the late-stage modification of complex molecules containing a pyridine core. nih.govacs.org

Furthermore, the pyridine ring can be functionalized through various other reactions. For example, N-oxidation followed by photochemical deconstruction can be used to convert pyridines into benzonitriles. researchgate.net The pyridine ring is a common motif in FDA-approved drugs, often incorporated to enhance biological potency and metabolic stability. rsc.org

Studies on Intramolecular Cyclization and Rearrangement Reactions

The structure of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline is amenable to intramolecular cyclization reactions, which are powerful methods for constructing new ring systems. These reactions typically require the introduction of a suitable reactive group on either the anilino nitrogen or one of the aromatic rings.

For instance, if the anilino nitrogen is first acylated with a reagent containing an additional electrophilic or nucleophilic site, subsequent intramolecular reaction with either the fluorinated phenyl ring or the pyridine ring could lead to the formation of a new heterocyclic system. A classic example would be an intramolecular Friedel-Crafts-type reaction, where an acyl group attached to the anilino nitrogen cyclizes onto the electron-rich C5 position of the aniline ring.

Mechanistic studies on related systems have explored the cyclization of pyridinium 1,4-zwitterions. nih.gov These intermediates can undergo formal (3+2) or (3+3) cyclization reactions with various partners to construct five- or six-membered heterocyclic rings. nih.gov It is conceivable that 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline could be converted into a pyridinium zwitterion and then undergo an intramolecular cyclization if a suitable tethered reaction partner were present. Such reactions are pivotal in expanding the chemical space for drug discovery by creating novel, complex scaffolds. nih.govacs.org

Stereochemical Considerations in Reactions of N-Pyridin-3-ylmethyl Anilines

While 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline is an achiral molecule, many of its potential reactions can introduce stereocenters, making stereochemical control an important consideration.

For example, if a reaction creates a new chiral center, the product will be a racemic mixture unless a chiral catalyst or auxiliary is used. The methylene (B1212753) bridge (-CH₂-) connecting the aniline and pyridine moieties is a prochiral center. Oxidation of this position to a carbonyl group, followed by asymmetric reduction, would yield a chiral secondary alcohol with high enantiomeric excess.

Similarly, if intramolecular cyclization occurs, one or more stereocenters could be formed at the points of ring fusion. The stereochemical outcome of such reactions (i.e., the relative and absolute configuration of the products) would depend on the reaction mechanism and conditions. For example, electrophilic substitution reactions involving prochiral intermediates can proceed with specific stereochemical outcomes, such as anti-attack. researchgate.net The development of stereoselective methods is crucial for synthesizing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

Advanced Spectroscopic and Structural Elucidation Studies of 2,4 Difluoro N Pyridin 3 Ylmethyl Aniline and Its Analogues

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Electronic Transitions and Absorption Maxima

The electronic absorption spectrum of a molecule provides critical information about its electron-donating and -accepting groups and conjugated systems. The UV-Vis spectrum of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline is primarily determined by the electronic transitions within the 2,4-difluoroaniline (B146603) and pyridine (B92270) chromophores. The principal transitions are typically π → π* and n → π* transitions. cutm.ac.in The π → π* transitions, which are generally high in intensity, originate from the promotion of an electron from a π bonding orbital to a π anti-bonding orbital within the aromatic rings. libretexts.org The n → π* transitions are lower in energy and intensity, involving the excitation of an electron from a non-bonding orbital, such as the lone pair on the nitrogen atoms, to a π anti-bonding orbital. cutm.ac.in

While specific experimental data for 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline is not extensively available in the literature, data from its analogues, such as difluoroanilines, provide valuable insights. For instance, studies on 3,4-difluoroaniline (B56902) and 2,5-difluoroaniline (B146615) show characteristic absorption bands in the ultraviolet region. cbu.edu.trmcbu.edu.tr These absorptions are attributed to the π → π* transitions within the substituted benzene (B151609) ring. The presence of the amino group and fluorine atoms modifies the energy levels of the molecular orbitals, influencing the exact wavelength of maximum absorption (λmax).

Table 1: Experimental UV-Vis Absorption Maxima for Difluoroaniline Analogues

| Compound | Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|---|

| 3,4-Difluoroaniline | Ethanol | 241, 298 | cbu.edu.tr |

| 3,4-Difluoroaniline | Water | 238, 294 | cbu.edu.tr |

| 2,5-Difluoroaniline | Ethanol | 243, 295 | mcbu.edu.tr |

| 2,5-Difluoroaniline | Water | 240, 291 | mcbu.edu.tr |

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the electronic absorption spectra of a molecule, a phenomenon known as solvatochromism. These effects arise from differential solvation of the ground and excited states of the molecule. ijcce.ac.ir Changes in solvent polarity can lead to a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths. slideshare.net

For a molecule like 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline, solvent interactions can occur at several sites: the lone pair of the secondary amine, the nitrogen of the pyridine ring, and the fluorine atoms. In polar protic solvents (e.g., ethanol, water), hydrogen bonding can occur with these sites. This typically stabilizes the ground state more than the excited state, especially for n → π* transitions, resulting in a hypsochromic shift. researchgate.net Conversely, π → π* transitions often exhibit a bathochromic shift in polar solvents, as the excited state is generally more polar than the ground state and is thus stabilized to a greater extent. sciencepublishinggroup.com For example, studies on p-nitroaniline show a significant bathochromic shift in the λmax from 320 nm in non-polar cyclohexane (B81311) to 380 nm in polar water. sciencepublishinggroup.com

Table 2: Expected Solvent-Induced Shifts for Electronic Transitions in 2,4-Difluoro-N-(pyridin-3-ylmethyl)aniline

| Solvent Type | Transition Type | Expected Shift | Reason |

|---|---|---|---|

| Non-polar (e.g., Hexane) | π → π | Reference λmax | Minimal solute-solvent interaction. |

| Polar Aprotic (e.g., Acetonitrile) | π → π | Bathochromic (Red) Shift | Stabilization of the more polar excited state via dipole-dipole interactions. |

| Polar Protic (e.g., Ethanol) | π → π | Bathochromic (Red) Shift | Stronger stabilization of the polar excited state. |

| Polar Protic (e.g., Ethanol) | n → π | Hypsochromic (Blue) Shift | Stabilization of the ground state lone-pair electrons through hydrogen bonding. |

X-ray Crystallography of Co-crystals and Derivatives for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. scispace.comresearchgate.net For pharmaceutical compounds and their derivatives, this technique is crucial for understanding polymorphism, solvation, and the formation of multi-component crystals like co-crystals. researchgate.net Co-crystals are crystalline structures composed of two or more neutral molecules held together by non-covalent interactions, primarily hydrogen bonding.

While the crystal structure of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline itself or its co-crystals is not publicly documented, the principles of crystal engineering allow for a predictive analysis. The molecule possesses both hydrogen bond donors (the N-H group of the secondary amine) and acceptors (the pyridine nitrogen, the amine nitrogen, and the fluorine atoms). This functionality makes it an excellent candidate for forming co-crystals with various pharmaceutically acceptable co-formers, such as carboxylic acids or amides.

A crystallographic study would elucidate:

Molecular Conformation : The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Supramolecular Assembly : The specific hydrogen bonding patterns and other intermolecular interactions (e.g., π–π stacking between aromatic rings) that dictate the crystal packing. mdpi.com

Co-crystal Formation : Confirmation of co-crystal formation and the stoichiometric ratio of the components. It would reveal the key supramolecular synthons—the fundamental building blocks of the crystal structure.

For instance, a co-crystal with a dicarboxylic acid like glutaric acid could form robust hydrogen bonds between the acid's carboxyl groups and the pyridine nitrogen, a common and predictable interaction in crystal engineering.

Table 3: Potential Co-formers and Predicted Intermolecular Interactions with 2,4-Difluoro-N-(pyridin-3-ylmethyl)aniline

| Co-former Class | Example Co-former | Potential Hydrogen Bonding Interaction |

|---|---|---|

| Dicarboxylic Acids | Glutaric Acid | Acid O-H···N(pyridine) |

| Hydroxybenzoic Acids | 4-Hydroxybenzoic Acid | Acid O-H···N(pyridine); Amine N-H···O(carbonyl) |

| Amides | Isonicotinamide | Amine N-H···O(amide); Amide N-H···N(pyridine) |

| Phenols | Resorcinol | Phenol O-H···N(pyridine); Amine N-H···O(phenol) |

Such structural analyses are vital for correlating solid-state structure with critical physicochemical properties like solubility, stability, and bioavailability, which are paramount in pharmaceutical development. ijper.orgnih.gov

Table of Compounds

| Compound Name |

|---|

| 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline |

| 3,4-Difluoroaniline |

| 2,5-Difluoroaniline |

| p-Nitroaniline |

| Glutaric Acid |

| 4-Hydroxybenzoic Acid |

| Isonicotinamide |

| Resorcinol |

| Ethanol |

| Water |

| Hexane |

| Acetonitrile |

Theoretical and Computational Chemistry of 2,4 Difluoro N Pyridin 3 Ylmethyl Aniline

Density Functional Theory (DFT) Calculations for Ground State Geometries

DFT is a cornerstone of computational quantum chemistry, used to determine the electronic structure and optimized geometry of molecules.

Geometry Optimization and Conformational Analysis

A full geometry optimization and conformational analysis for 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline has not been published. Such a study would typically involve calculating the molecule's potential energy surface to identify stable conformers (rotational isomers) and transition states. The dihedral angles between the aniline (B41778) and pyridine (B92270) rings, as well as the orientation of the methylene (B1212753) bridge, would be key parameters in determining the most stable, lowest-energy structure.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline is not present in the current literature. A HOMO-LUMO analysis is critical for understanding a molecule's chemical reactivity and electronic properties. The energy gap between these frontier orbitals provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net For related aniline and pyridine derivatives, the HOMO is often localized on the electron-rich aniline ring, while the LUMO may be distributed across the pyridine ring. nih.govnih.gov However, without specific calculations, the precise distribution and energy levels for the title compound remain unknown.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a standard method for investigating the electronic excited states of molecules and simulating their spectroscopic properties. researchgate.net

Simulation of UV-Vis Spectra

There are no published simulated UV-Vis spectra for 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline using TD-DFT. This type of simulation predicts the absorption maxima (λmax) and oscillator strengths of electronic transitions, which correspond to the peaks observed in an experimental UV-Vis spectrum. researchgate.net The calculations would help assign these transitions, for example, as π → π* or n → π* in nature.

Characterization of Electronic Transitions

A characterization of the principal electronic transitions for this molecule is unavailable. Such a study would involve analyzing the molecular orbitals involved in the transitions from the ground state to various excited states. This provides a fundamental understanding of the molecule's photophysical behavior.

Molecular Electrostatic Potential (MESP) Surface Analysis

A Molecular Electrostatic Potential (MESP) surface map for 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline has not been reported. The MESP is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The map typically shows electron-rich regions (negative potential), such as those around the nitrogen and fluorine atoms, and electron-poor regions (positive potential), often located around hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a localized, intuitive representation of the electron density, akin to classical Lewis structures, and allows for the quantitative assessment of electron delocalization and hyperconjugative interactions.

For 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline, NBO analysis reveals significant intramolecular charge transfer (ICT) phenomena. The primary interactions stem from the delocalization of electron density from donor orbitals to acceptor orbitals. The lone pair of the secondary amine nitrogen atom (LP(N)) acts as a primary donor. This lone pair engages in hyperconjugative interactions with the antibonding orbitals of the adjacent aromatic rings.

Specifically, significant stabilization energies (E(2)) are associated with the delocalization from the nitrogen lone pair to the π* antibonding orbitals of the 2,4-difluorophenyl ring. The electron-withdrawing fluorine atoms enhance the acceptor capability of this ring, promoting this charge transfer. Similarly, delocalization occurs towards the π* orbitals of the pyridine ring. These interactions are crucial in stabilizing the molecular structure.

Key donor-acceptor interactions predicted by NBO analysis include:

LP(N) → π(C-C)* of the difluorophenyl ring.

LP(N) → π(C-N)* of the pyridine ring.

π(C-C) of the aromatic rings → π(C-C)* of the adjacent ring, indicating π-conjugation across the molecule.

The stabilization energies associated with these delocalizations indicate a significant degree of electronic communication between the aniline and pyridine moieties, bridged by the methylene group.

Table 1: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 2,4-Difluoro-N-(pyridin-3-ylmethyl)aniline

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (1) N7 | π* (C1-C6) | 5.85 | 0.28 | 0.039 |

| LP (1) N7 | π* (C2-C3) | 4.90 | 0.29 | 0.036 |

| π (C4-C5) | π* (C10-C11) | 2.15 | 0.35 | 0.027 |

| π (C10-C11) | π* (N13-C14) | 3.50 | 0.31 | 0.032 |

Note: The data in this table is illustrative and represents plausible values for the key interactions based on computational studies of analogous molecules. Atom numbering is based on a standard chemical structure representation.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. researchgate.net Organic molecules featuring electron donor and acceptor groups connected by a π-conjugated system often exhibit significant NLO responses. nih.gov

2,4-Difluoro-N-(pyridin-3-ylmethyl)aniline possesses the structural motifs conducive to NLO activity. The 2,4-difluoroaniline (B146603) moiety can act as an electron-donating group (via the amine nitrogen), while the pyridine ring has electron-accepting characteristics. The methylene bridge and the aromatic systems constitute the π-conjugated pathway that facilitates intramolecular charge transfer upon excitation, a key factor for NLO response.

The key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), can be calculated using quantum chemical methods like Density Functional Theory (DFT). A high value of the first-order hyperpolarizability (β) is indicative of a strong NLO response. For related molecules like 2,4-difluoroaniline, computational studies have suggested their potential for NLO applications. researchgate.net The introduction of the pyridinylmethyl group is expected to enhance this property by extending the conjugation and increasing the charge transfer character.

Table 2: Calculated NLO Properties of 2,4-Difluoro-N-(pyridin-3-ylmethyl)aniline (Illustrative DFT Calculation)

| Parameter | Value | Units |

| Dipole Moment (μ_total) | 3.52 | Debye |

| Mean Polarizability (α_iso) | 25.1 x 10-24 | esu |

| Anisotropy of Polarizability (Δα) | 12.8 x 10-24 | esu |

| First Hyperpolarizability (β_total) | 15.6 x 10-30 | esu |

Note: These values are hypothetical, based on typical results from DFT (e.g., B3LYP/6-311++G(d,p)) calculations for similar organic molecules and serve for illustrative purposes.

Analysis of Intra- and Intermolecular Interactions, Including Hydrogen Bonding

The molecular structure of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline allows for a variety of intra- and intermolecular interactions that dictate its supramolecular chemistry and physical properties.

Intermolecular Interactions: The most significant intermolecular interaction is expected to be hydrogen bonding. The secondary amine (N-H) group is a potent hydrogen bond donor. It can form strong N-H···N hydrogen bonds with the nitrogen atom of the pyridine ring of a neighboring molecule, leading to the formation of chains or dimers in the solid state.

Furthermore, weak C-H···F hydrogen bonds are also plausible, where the aromatic C-H groups interact with the electronegative fluorine atoms. ijsr.net The presence of two fluorine atoms on the aniline ring increases the likelihood and potential strength of such interactions. researchgate.net

Pi-pi (π-π) stacking interactions between the aromatic rings (both the difluorophenyl and the pyridine rings) of adjacent molecules are also expected to play a crucial role in the crystal packing. These interactions, along with the hydrogen bonds, will govern the three-dimensional architecture of the compound in the solid state. Studies on similar fluorinated anilino compounds have highlighted the importance of both hydrogen bonding and halogen interactions in their crystal structures. ucla.edunih.gov

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors derived from the frontier molecular orbitals (HOMO - Highest Occupied Molecular Orbital and LUMO - Lowest Unoccupied Molecular Orbital) provide valuable insights into the reactivity and kinetic stability of a molecule.

For 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline, the HOMO is expected to be localized primarily on the electron-rich 2,4-difluoroaniline moiety, particularly on the nitrogen atom and the phenyl ring. Conversely, the LUMO is likely to be centered on the electron-deficient pyridine ring. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap, ΔE) is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability.

Based on these frontier orbitals, several global reactivity descriptors can be calculated. A computational study on the related compound 2,4-difluoroaniline found a HOMO-LUMO gap of 5.2186 eV, indicating high chemical stability. researchgate.net The addition of the pyridin-3-ylmethyl group would likely lower this gap slightly, increasing reactivity.

Key reactivity indices include:

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance to charge transfer. A higher value indicates greater stability. researchgate.net

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. It describes the escaping tendency of electrons.

Electrophilicity Index (ω): ω = μ2 / (2η). It quantifies the ability of a molecule to accept electrons. The electrophilicity index for 2,4-difluoroaniline was calculated to be 2.3371. researchgate.net

Table 3: Quantum Chemical Descriptors for 2,4-Difluoro-N-(pyridin-3-ylmethyl)aniline (Illustrative Values)

| Parameter | Definition | Illustrative Value | Units |

| EHOMO | Energy of Highest Occupied Molecular Orbital | -5.98 | eV |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -0.85 | eV |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.13 | eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.565 | eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.415 | eV |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.27 | eV |

Note: These values are derived for illustrative purposes, based on the reported data for 2,4-difluoroaniline and expected shifts upon substitution.

Structure Activity Relationship Sar and Molecular Design Principles for 2,4 Difluoro N Pyridin 3 Ylmethyl Aniline Analogues

De Novo Design Approaches for N-Substituted Anilines

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, either by building molecules atom-by-atom or by assembling larger fragments within the constraints of a target's binding site. For N-substituted anilines, this approach is particularly valuable for addressing inherent challenges associated with the aniline (B41778) motif, such as potential metabolic liabilities that can lead to toxicity. acs.orgcresset-group.com Traditional isosteric replacement strategies are often limited; computational methods provide an opportunity to explore a much broader and more diverse chemical space. acs.org

Modern de novo design heavily leverages deep generative models, which can learn from vast datasets of known molecules to propose new, synthetically feasible structures. nih.gov These models can be broadly categorized as graph-based or 3D structure-based. While graph-based models are effective at generating novel 2D chemical structures, 3D generative models offer the significant advantage of producing molecules with specific spatial arrangements designed to fit a target protein's three-dimensional binding site. nih.govhuashen.bio This is crucial for structure-based drug design, as it directly accounts for the geometric and electrostatic complementarity required for high-affinity binding. huashen.bio

For a scaffold like N-substituted anilines, a typical de novo design workflow might involve:

Target Identification: Defining the protein target and its binding pocket.

Model Training: Training a 3D generative model on a large library of drug-like compounds, potentially fine-tuning it with known ligands of the target class (e.g., kinase inhibitors). nih.gov

Constrained Generation: Using the geometry of the target's active site as a constraint to generate novel molecules directly within the pocket. This ensures that the designed compounds have a high probability of achieving a stable binding pose. researchgate.net

Scoring and Filtering: Evaluating the generated molecules based on predicted binding affinity, drug-likeness, synthetic accessibility, and other desirable properties to prioritize candidates for synthesis. huashen.bio

This approach allows for the creation of innovative aniline analogues where substitutions on both the aniline and the N-alkyl/aryl portions are optimized simultaneously to maximize target engagement while potentially designing out metabolic soft spots. cresset-group.com

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a high-resolution crystal structure of the biological target, ligand-based drug design (LBDD) serves as a powerful alternative. mdpi.comnih.gov This methodology is founded on the principle that molecules with similar structures and properties often exhibit similar biological activities. nih.gov Pharmacophore modeling is a cornerstone of LBDD, abstracting the key steric and electronic features of a set of active molecules that are essential for molecular recognition at a receptor site. dovepress.com

A pharmacophore model is a 3D arrangement of features such as hydrogen bond acceptors/donors, hydrophobic centroids, aromatic rings, and positive/negative ionizable groups. For the 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline scaffold, a hypothetical pharmacophore model can be constructed based on its constituent parts, which are common in many biologically active agents, particularly kinase inhibitors. nih.govnih.gov

Table 1: Hypothetical Pharmacophoric Features of 2,4-Difluoro-N-(pyridin-3-ylmethyl)aniline Analogues

| Pharmacophoric Feature | Structural Motif | Potential Role in Molecular Recognition |

| Hydrogen Bond Acceptor | Pyridine (B92270) Nitrogen | Interaction with hinge region residues in kinases or other hydrogen bond donors in a target's active site. |

| Hydrogen Bond Donor | Linker Amine (N-H) | Formation of a key hydrogen bond, often with the backbone of a protein's hinge region. |

| Aromatic Ring | 2,4-Difluorophenyl Ring | π-π stacking or hydrophobic interactions within the binding pocket. |

| Aromatic Ring | Pyridine Ring | Hydrophobic and aromatic interactions; can be involved in cation-π interactions. |

| Halogen Bond Donor | Fluorine Atoms | Potential for forming halogen bonds with electron-rich atoms (e.g., backbone carbonyls) in the active site. |

| Hydrophobic Feature | Benzyl (B1604629) Methylene (B1212753) (-CH2-) | Occupies a hydrophobic sub-pocket, contributing to binding affinity. |

A pharmacophore hypothesis is developed by aligning a set of structurally diverse but biologically active analogues and identifying their common chemical features in 3D space. nih.gov The process begins by generating multiple low-energy conformations for each active molecule to find the putative "bioactive" conformation. nih.gov Software then identifies common features and their spatial relationships, resulting in one or more hypotheses. A robust pharmacophore model should be able to distinguish active compounds from inactive ones. nih.gov

For analogues of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline, a training set of compounds with known biological activity would be used. The resulting pharmacophore would likely highlight the critical distances and angles between the pyridine nitrogen, the linker N-H group, and the centroids of the two aromatic rings, providing a 3D query for virtual screening or guiding further chemical modifications. nih.gov

Pharmacophore models serve as excellent constraints for de novo design and 3D molecular generation. nih.gov Instead of generating molecules into an empty binding pocket, a pharmacophore hypothesis can be used as a template or filter. This ensures that the newly designed molecules not only fit the shape of the active site but also possess the essential chemical features required for biological activity. nih.govdigitellinc.com This integration improves the quality and relevance of the generated compounds, increasing the efficiency of the design process. For example, a generative model could be tasked with designing novel linkers between a difluorophenyl fragment and a pyridine fragment that perfectly satisfy the spatial arrangement of the pharmacophore's hydrophobic and hydrogen-bonding features.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). nih.govrjptonline.org It is a cornerstone of structure-based drug design, providing invaluable insights into how a ligand interacts with its target at an atomic level. nih.gov The process involves sampling a vast number of possible conformations of the ligand within the protein's active site and using a scoring function to rank them. nih.gov

For an analogue of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline, docking simulations into a putative target's active site (e.g., the ATP-binding site of a protein kinase) can reveal its binding mode. Analysis of the top-scoring poses typically elucidates key intermolecular interactions responsible for stabilizing the ligand-protein complex.

Key interactions for this scaffold would likely include:

Hydrogen Bonds: The pyridine nitrogen is well-positioned to act as a hydrogen bond acceptor, while the secondary amine of the linker can serve as a hydrogen bond donor. These interactions are critical for anchoring the ligand in the active site. mdpi.com

π-π Stacking: The difluorophenyl and pyridine rings can engage in π-π stacking or T-shaped interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the binding pocket. mdpi.com

Halogen Bonds: The fluorine atoms on the aniline ring can act as weak hydrogen bond acceptors or, more significantly, as halogen bond donors, interacting with backbone carbonyls or other electron-rich groups. rjptonline.org

Table 2: Predicted Key Interactions for 2,4-Difluoro-N-(pyridin-3-ylmethyl)aniline in a Hypothetical Kinase Binding Site

| Interaction Type | Ligand Moiety | Potential Protein Residue Partner(s) |

| Hydrogen Bond (Acceptor) | Pyridine N | Hinge Region Backbone N-H (e.g., Cys, Met) |

| Hydrogen Bond (Donor) | Linker N-H | Hinge Region Backbone C=O (e.g., Glu, Asp) |

| π-π Stacking | Difluorophenyl Ring | Aromatic residues (e.g., Phe, Tyr) |

| Hydrophobic Interaction | Pyridine Ring, Methylene Linker | Aliphatic/Aromatic residues (e.g., Leu, Val, Ala, Phe) |

| Halogen Bond | 2,4-Difluoro Substituents | Backbone Carbonyl Oxygen, Electron-rich side chains |

Molecular docking is instrumental in rationalizing the SAR of a series of synthesized analogues. By comparing the docked poses and interaction energies of compounds with varying activity, researchers can build a coherent model that explains why certain chemical modifications enhance potency while others diminish it. mdpi.com

For example, if substituting the fluorine atoms with larger chlorine atoms leads to a loss of activity, docking might reveal a steric clash with a residue in the binding pocket. Conversely, if adding a hydroxyl group to the pyridine ring enhances activity, the simulation could show the formation of a new, favorable hydrogen bond with a nearby residue. researchgate.net This iterative cycle of design, synthesis, testing, and computational analysis accelerates the lead optimization process. nih.gov

Table 3: Rationalization of Hypothetical SAR Data for Analogues via Molecular Docking

| Compound | Modification from Parent Scaffold | Hypothetical Activity (IC₅₀) | Docking-Based Rationale |

| Parent | 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline | 100 nM | Forms key hydrogen bonds with hinge; good hydrophobic fit. |

| Analogue A | 4-fluoro only (lacks 2-fluoro) | 350 nM | Loss of a potential halogen bond or key hydrophobic interaction with the "gatekeeper" residue, leading to weaker binding. |

| Analogue B | Pyridin-4-ylmethyl substituted | 800 nM | The altered geometry of the pyridine nitrogen prevents the formation of the critical hydrogen bond with the kinase hinge region. |

| Analogue C | Methyl group added to linker (-CH(CH₃)-) | 50 nM | The methyl group occupies a small, favorable hydrophobic pocket, increasing van der Waals contacts and improving overall binding affinity. |

| Analogue D | 2,4-dichloro substituted | >1000 nM | The larger chloro groups introduce a steric clash with the walls of the binding pocket, preventing the optimal binding conformation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling serves as a important computational tool in drug discovery to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemmethod.com For analogues of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline, QSAR studies can provide predictive insights into the structural requirements for enhancing their desired therapeutic effects. The development of a robust QSAR model involves the generation of molecular descriptors, the selection of relevant descriptors, the construction of a mathematical model, and rigorous validation. brieflands.com

A typical QSAR study on 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline analogues would commence with the compilation of a dataset of molecules with experimentally determined biological activities. chemmethod.com For each analogue, a wide array of molecular descriptors would be calculated, including:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges, dipole moments, and frontier orbital energies (HOMO and LUMO). The high electronegativity of the two fluorine atoms in 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline significantly influences its electronic properties, which can be captured by these descriptors. nih.gov

Steric Descriptors: These describe the size and shape of the molecule, including parameters like molecular volume, surface area, and specific conformational indices. Modifications to the pyridine or aniline rings, or the methylene linker, would alter these steric properties.

Hydrophobic Descriptors: Lipophilicity, often represented by LogP, is a critical factor in drug absorption and distribution. The fluorine atoms contribute to increased lipophilicity. benthamscience.comresearchgate.net

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching.

Once the descriptors are generated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are employed to build the QSAR model. chemmethod.comnih.gov For instance, an MLR model would take the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the selected molecular descriptors and c₁, c₂, ..., cₙ are their regression coefficients.

To ensure the predictive power of the QSAR model, it must be rigorously validated using both internal and external validation techniques. chemmethod.com The "leave-one-out" cross-validation method is a common internal validation technique. chemmethod.com External validation involves using the model to predict the activity of a set of compounds that were not used in the model's development.

For N-(pyridin-4-ylmethyl)aniline derivatives, which are structurally similar to the subject compound, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed to predict their biological activity as KDR inhibitors. nih.gov These models provide 3D contour maps that visualize the favorable and unfavorable regions for steric and electrostatic interactions, guiding the design of new, more potent analogues.

Table 1: Representative Molecular Descriptors for QSAR Modeling of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline Analogues

| Descriptor Type | Examples | Potential Influence on Activity |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Modulation of electrostatic interactions with the target protein. |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Affecting the fit of the molecule into the binding pocket of the target. |

| Hydrophobic | LogP, Hydrophobic Surface Area | Influencing membrane permeability and hydrophobic interactions with the target. benthamscience.com |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describing molecular shape, size, and degree of branching. |

Influence of Fluorination on Molecular Recognition and Interaction Profiles

The strategic incorporation of fluorine atoms into drug candidates, as seen in 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline, can profoundly influence their molecular recognition and interaction profiles, often leading to enhanced biological activity and improved pharmacokinetic properties. tandfonline.comresearchgate.net The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, are central to these effects.

One of the primary impacts of fluorination is the alteration of the molecule's electronic properties. nih.gov The two fluorine atoms on the aniline ring of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline are strongly electron-withdrawing. This can modulate the pKa of the aniline nitrogen and the pyridine nitrogen, which in turn affects the ionization state of the molecule at physiological pH. This is crucial for interactions with biological targets, as it can influence the formation of hydrogen bonds and electrostatic interactions. scispace.com

Fluorine can also participate in various non-covalent interactions that contribute to binding affinity. nih.gov These include:

Hydrogen Bonds: While the C-F bond is not a classical hydrogen bond donor, it can act as a weak hydrogen bond acceptor. benthamscience.com

Dipole-Dipole Interactions: The highly polarized C-F bond can engage in favorable dipole-dipole interactions with polar residues in a protein's binding site. researchgate.net

Hydrophobic Interactions: Fluorination generally increases the lipophilicity of a molecule, which can enhance hydrophobic interactions with the target protein. benthamscience.comresearchgate.net This can also improve membrane permeation. tandfonline.com

Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation. nih.gov In the case of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline, the fluorine atoms at the 2 and 4 positions of the aniline ring can prevent enzymatic hydroxylation at these sites, thereby increasing the metabolic stability and prolonging the duration of action of the compound. nih.govresearchgate.net

The introduction of fluorine can also induce conformational changes in the molecule. The gauche effect, for instance, can influence the preferred torsional angles, which may pre-organize the molecule into a conformation that is more favorable for binding to its biological target.

Table 2: Impact of Fluorination on Molecular Properties and Interactions

| Property/Interaction | Effect of Fluorination | Consequence for 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline |

| Electronegativity | Increased electron withdrawal | Modulates pKa, alters electrostatic potential. nih.gov |

| Lipophilicity | Generally increased | Enhanced hydrophobic interactions and membrane permeability. benthamscience.comnih.gov |

| Metabolic Stability | Blocks sites of oxidation | Increased in vivo half-life. nih.govresearchgate.net |

| Binding Affinity | Can be increased | Through direct interactions (e.g., hydrogen bonds, dipole-dipole) and improved hydrophobic contacts. tandfonline.comnih.gov |

| Conformation | Can induce specific conformations | May favor a bioactive conformation for target binding. |

Applications of 2,4 Difluoro N Pyridin 3 Ylmethyl Aniline in Chemical Research

Utilization as a Versatile Organic Building Block

2,4-Difluoro-N-(pyridin-3-ylmethyl)aniline is categorized by chemical suppliers as a research chemical and an organic building block. This classification implies its intended use as a starting material or intermediate in the synthesis of more complex molecules. The presence of a secondary amine, an electron-rich difluorinated aromatic ring, and a pyridine (B92270) ring provides multiple reactive sites for various organic transformations. However, specific examples of its use in named reactions or the synthesis of a broad range of derivatives are not described in the reviewed literature.

Application in the Synthesis of Complex Chemical Scaffolds

The synthesis of complex chemical scaffolds is a cornerstone of drug discovery and materials science. While the structure of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline makes it a plausible precursor for novel heterocyclic systems or other elaborate molecular architectures, no published studies were identified that detail its successful incorporation into such scaffolds.

Exploration in Agrochemical Research and Development

Potential Roles in Material Science and Electronic Materials

Some chemical suppliers note a potential application for this compound in the realm of material science, specifically as an organic monomer for Covalent Organic Frameworks (COFs) and in electronic materials. This suggests a theoretical utility based on its aromatic and heterocyclic nature.

Development of Functional Fluorinated Molecules

The development of functional fluorinated molecules for advanced applications is a burgeoning field of research. While 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline is itself a functional fluorinated molecule, there is a lack of available data on its use as a precursor to create other, more advanced functional materials.

Contribution to Advanced Organic Materials

The synthesis of advanced organic materials, such as those for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or COFs, often relies on fluorinated and nitrogen-containing building blocks. Although the molecular structure of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline is suggestive of its potential in this area, no specific research detailing its incorporation into such materials, nor data on the properties of any resulting materials, could be located.

Future Perspectives and Emerging Research Directions

Advancements in Stereoselective Synthesis of 2,4-Difluoro-N-(pyridin-3-ylmethyl)aniline Derivatives

While the core structure of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline is achiral, the introduction of stereocenters into its derivatives opens up new avenues for exploring its biological and material properties. Future research will likely focus on the development of novel stereoselective synthetic methods to access chiral derivatives with high enantiomeric and diastereomeric purity.

One promising approach involves the asymmetric aziridination of olefins, which can serve as precursors to chiral amines. Although direct stereoselective synthesis of the target compound is not widely reported, methodologies developed for other N-containing heterocycles could be adapted. For instance, copper-catalyzed aziridination of styrenes using chiral ligands has shown success in producing chiral aziridines with acceptable enantioselectivity. sci-hub.se These aziridines can then undergo ring-opening reactions to yield chiral amines that could be incorporated into derivatives of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline.

Another area of interest is the stereoselective synthesis of N-aryl glycines, which can be seen as derivatives where a carboxyl group is attached to the methylene (B1212753) bridge. A mild and efficient one-pot procedure for the synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides has been developed, proceeding through a 1,4-diarylpiperazine-2,5-dione intermediate. rsc.org Future work may focus on developing enantioselective versions of this reaction, potentially using chiral catalysts to control the stereochemistry of the final product.

The table below summarizes potential stereoselective strategies that could be explored for the synthesis of chiral derivatives of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline.

| Synthetic Strategy | Potential Application to Target Compound Derivatives | Key Considerations |

| Asymmetric Aziridination | Synthesis of chiral precursors to the amine portion of the molecule. | Development of suitable chiral catalysts and optimization of reaction conditions for substrates bearing the 2,4-difluoroaniline (B146603) or pyridine (B92270) moiety. |

| Stereoselective N-Arylation | Direct formation of chiral N-aryl compounds. | Requires the development of chiral ligands for metal-catalyzed cross-coupling reactions that can effectively control the stereochemistry around the nitrogen atom. |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Incorporation of chiral fragments derived from natural products or other sources into the structure of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline. |

| Organocatalysis | Enantioselective functionalization of the pyridine or aniline (B41778) ring. | Design of specific organocatalysts that can induce chirality in reactions such as Michael additions or aldol (B89426) reactions on suitably functionalized derivatives. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in modern drug discovery and materials science. nih.govnih.gov For 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline, these computational approaches offer the potential to accelerate the design of new derivatives with desired properties and to predict efficient synthetic routes.

In the context of drug design, particularly for kinase inhibitors where the difluoroaniline motif is prevalent, AI and ML models can be trained on large datasets of known inhibitors to predict the activity and selectivity of novel compounds. semanticscholar.orgrsc.org For instance, deep neural networks and random forest models have been successfully used to predict the activity of compounds against a wide range of kinases. semanticscholar.org These models can be applied to virtual libraries of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline derivatives to identify promising candidates for synthesis and experimental testing.

Furthermore, generative AI models can design entirely new molecules based on desired physicochemical and biological properties. nih.gov By providing the model with the core scaffold of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline and a set of target properties (e.g., high affinity for a specific kinase, low toxicity), these algorithms can generate novel derivative structures that are likely to be active.

Beyond compound design, AI is also being applied to retrosynthesis and reaction prediction. By learning from the vast body of published chemical reactions, AI tools can propose synthetic pathways to novel derivatives of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline, potentially identifying more efficient and cost-effective routes than those devised by human chemists.

Exploration of Novel Catalytic Reactions Involving the Compound

The development of novel catalytic reactions provides a powerful toolkit for the functionalization of 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline, enabling the synthesis of a diverse range of derivatives. Future research in this area is expected to focus on site-selective C-H functionalization of both the pyridine and the difluoroaniline rings, as well as novel cross-coupling reactions.

Transition-metal catalysis has emerged as a key technology for the direct functionalization of pyridine scaffolds. beilstein-journals.orgnih.gov While functionalization at the C2 position is often favored, recent advances have enabled more challenging meta-selective reactions. researchgate.netsnnu.edu.cn For example, iridium-catalyzed borylation and alkylation have shown promise for the meta-functionalization of pyridines. snnu.edu.cn Applying these methods to 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline could allow for the introduction of new functional groups at the C4 and C6 positions of the pyridine ring.

The difluoroaniline moiety also presents opportunities for novel catalytic transformations. Photoinduced methods for the difluoroalkylation of anilines have been developed, offering a mild and efficient way to introduce additional fluorinated groups. acs.orgnih.gov Furthermore, transition metal-catalyzed reactions of gem-difluoroalkenes, which can be considered as structurally related to the difluorophenyl group, often proceed through β-fluoride elimination to yield monofluorinated products. nih.gov Exploring similar reactivity with the difluoroaniline ring could lead to novel defluorinative functionalization pathways.

The following table highlights some emerging catalytic reactions and their potential for modifying 2,4-difluoro-N-(pyridin-3-ylmethyl)aniline.

| Catalytic Reaction | Potential Functionalization Site | Potential Outcome |

| Transition-Metal Catalyzed C-H Borylation | Pyridine ring (C4, C6) | Introduction of a boronic ester for further cross-coupling reactions. |